2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Description
Properties
Molecular Formula |
C11H12ClF4N |
|---|---|
Molecular Weight |
269.66 g/mol |
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H11F4N.ClH/c12-9-4-3-7(10-2-1-5-16-10)6-8(9)11(13,14)15;/h3-4,6,10,16H,1-2,5H2;1H |
InChI Key |
VGVRNUVHTIFSMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Procedure Overview:
- Starting Materials: Substituted benzaldehydes (containing fluorine and trifluoromethyl groups) and acetophenone derivatives with pyrrolidine moieties.
- Reaction Conditions: The condensation is typically carried out in ethanol or ethanol-water mixtures under reflux, with basic catalysts such as sodium hydroxide or potassium hydroxide.
- Outcome: Formation of α,β-unsaturated ketones (chalcones), which are key intermediates.
Example:
Data Table 1: Typical Reaction Conditions for Chalcone Synthesis
| Parameter | Typical Range | Reference |
|---|---|---|
| Solvent | Ethanol, ethanol-water mixture | |
| Catalyst | NaOH, KOH | |
| Temperature | Reflux (~78°C) | |
| Reaction Time | 3–5 hours | |
| Yield | 38–75% |
The introduction of fluorine and trifluoromethyl groups onto the phenyl ring and subsequent attachment to the pyrrolidine core often employs nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Procedure Highlights:
- Starting Material: Brominated or chlorinated phenyl derivatives bearing fluorine or trifluoromethyl groups.
- Catalysts: Palladium complexes such as Pd(dba)₂ with phosphine ligands (e.g., xantphos).
- Reagents: Organometallic reagents or amines (e.g., pyrrolidine derivatives).
- Reaction Conditions: Reflux in toluene or other inert solvents under nitrogen atmosphere.
Example:
Data Table 2: Cross-Coupling Reaction Parameters
| Parameter | Typical Range | Reference |
|---|---|---|
| Catalyst | Pd(dba)₂, Ligand L1 | |
| Solvent | Toluene, Dichloromethane | |
| Temperature | 110–140°C | |
| Reaction Time | 16–24 hours | |
| Yield | 49–90% |
Catalytic Hydrogenation and Reduction
Hydrogenation steps are employed to reduce unsaturated intermediates or to modify functional groups, often under catalytic conditions using ruthenium or palladium catalysts.
Procedure Highlights:
- Catalysts: Ruthenium tricarbonyl complexes or palladium on carbon.
- Conditions: Elevated temperatures (~140°C) under hydrogen atmosphere.
- Outcome: Reduction of double bonds or nitro groups, leading to the final pyrrolidine hydrochloride salt.
Example:
Data Table 3: Hydrogenation Conditions
| Parameter | Typical Range | Reference |
|---|---|---|
| Catalyst | Ru₃(CO)₁₂, Pd/C | |
| Temperature | 110–140°C | |
| Hydrogen Pressure | Atmospheric to 5 atm | |
| Reaction Duration | 16–24 hours | |
| Yield | Variable, often >50% |
Purification Techniques
Post-synthesis purification involves:
- Filtration: Using Celite or silica gel to remove catalysts and impurities.
- Chromatography: Flash chromatography on silica gel for separating the desired product.
- Crystallization: From suitable solvents like ethanol or dichloromethane to obtain pure hydrochloride salts.
Research Outcomes and Optimization
Recent research emphasizes optimizing yields and stereoselectivity:
- Use of chiral epoxides and optically active intermediates to control stereochemistry.
- Catalytic conditions tailored to minimize by-products and enhance purity.
- Variations in solvent and temperature to improve yield and reaction rate.
Summary of Key Findings:
Chemical Reactions Analysis
Types of Reactions
2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of aminated derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group and the fluorine atom on the phenyl ring enhance its binding affinity to certain enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
The target compound is distinguished by its 4-fluoro-3-(trifluoromethyl)phenyl substituent. Key analogs and their differences are outlined below:
Table 1: Structural and Electronic Comparison
*Calculated based on structural formula.
Pharmacological and Physicochemical Properties
- The target compound likely has a higher logP than 3-Fluoropyrrolidine HCl due to its aromatic fluorination .
- Metabolic Stability: Fluorination generally reduces oxidative metabolism. The target compound’s dual fluorine/trifluoromethyl substitution may confer greater stability than non-fluorinated pyrrolidines .
Key Research Findings
- Similarity Analysis : The target compound shares a 0.81 similarity score with 4-Fluoropiperidine HCl (CAS 57395-89-8), highlighting the impact of ring size (piperidine vs. pyrrolidine) on conformational flexibility .
Biological Activity
2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyrrolidine hydrochloride is a synthetic compound notable for its unique molecular structure, which includes a pyrrolidine ring and a phenyl group substituted with fluorine and trifluoromethyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications.
- Molecular Formula : CHClFN
- Molecular Weight : 269.66 g/mol
- CAS Number : 2044796-26-9
The presence of multiple fluorine atoms enhances the compound's electrophilic character, influencing its reactivity and interaction with biological molecules .
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in its interactions with specific receptors and enzymes. The fluorinated structure is believed to enhance binding affinity, which may lead to pharmacological effects relevant to therapeutic applications.
Potential Therapeutic Applications
- Receptor Interaction : Initial findings indicate that the compound may interact favorably with certain receptors, potentially modulating their activity.
- Enzyme Inhibition : The compound's structure suggests it may inhibit specific enzymes involved in disease pathways, although detailed studies are required to confirm this.
Binding Affinity Studies
Research has shown that the trifluoromethyl group enhances the binding affinity of similar compounds to biological targets. For instance, compounds with similar structural features have demonstrated potent interactions with various receptors, leading to significant pharmacological effects .
Case Studies
-
Anticancer Activity : In vitro studies have highlighted the potential of fluorinated pyrrolidine derivatives in cancer treatment. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
- Example : A derivative exhibited an IC value of 0.56 µM in inhibiting tubulin polymerization, suggesting a mechanism involving disruption of mitotic processes in cancer cells.
- Neuropharmacology : The compound's ability to interact with neurotransmitter receptors could position it as a candidate for treating neurological disorders. Similar compounds have been evaluated for their effects on serotonin and dopamine receptors, indicating potential for mood regulation and cognitive enhancement.
Comparative Analysis
A comparison of structurally similar compounds reveals unique features that may confer distinct biological activities:
| Compound Name | Unique Features |
|---|---|
| 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamide | Exhibits potent antagonism towards certain receptors |
| Trifluoromethylated pyrrolidines | Varying substitutions on the pyrrolidine ring |
| 3-Fluoro-4-trifluoromethylphenyl derivatives | Used in various pharmaceutical applications |
| 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine | Explored for biological activity |
The unique combination of functional groups in this compound may lead to distinct pharmacological profiles compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
